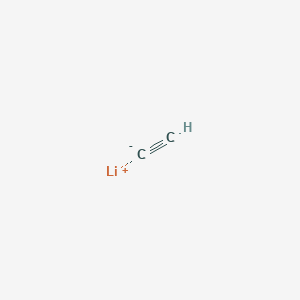

Lithium hydrogenacetylide

Description

Propriétés

IUPAC Name |

lithium;ethyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H.Li/c1-2;/h1H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGBLAFHHLKULM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HLi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149497 | |

| Record name | Lithium hydrogenacetylide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

32.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111-64-4 | |

| Record name | Lithium hydrogenacetylide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium hydrogenacetylide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium hydrogenacetylide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Lithium Hydrogenacetylide

Deprotonation Routes of Acetylene (B1199291)

The most common approach to synthesizing lithium hydrogenacetylide is through the deprotonation of acetylene (HC≡CH), a weak acid. wikipedia.org This can be achieved using various strong bases.

Utilization of Alkali Metals in Ammonia (B1221849) Solutions

The reaction of alkali metals, specifically lithium, with liquid ammonia produces a blue solution containing solvated electrons. byjus.com This solution is a potent reducing agent and can be used to deprotonate acetylene, yielding lithium hydrogenacetylide. ontosight.aibyjus.com This method is often employed in industrial settings to ensure high yields and purity. The reaction is typically conducted at low temperatures.

Application of Organolithium Reagents (e.g., n-Butyllithium)

Organolithium reagents, such as n-butyllithium (n-BuLi), are strong bases frequently used to deprotonate terminal alkynes like acetylene. wikipedia.orgwikipedia.org The reaction involves bubbling acetylene gas through a solution of n-BuLi, typically in an ether solvent like tetrahydrofuran (B95107) (THF), at a very low temperature (-78 °C). wikipedia.orgchemicalbook.com This method is a staple in laboratory-scale synthesis. chemicalbook.comchegg.com The resulting lithium acetylide solution should be clear and colorless. chemicalbook.com It is crucial to maintain a low temperature as the solution can decompose at temperatures above -78 °C. chemicalbook.com

Reaction of Acetylene with n-Butyllithium: wikipedia.org HC≡CH + n-BuLi → LiC≡CH + BuH

Employment of Lithium Amide Bases (e.g., LiNH₂)

Lithium amide (LiNH₂) is another strong base capable of deprotonating acetylene to form lithium hydrogenacetylide. wikipedia.org The reaction is typically carried out in liquid ammonia or an anhydrous ether solvent like THF under an inert atmosphere. Lithium amides are themselves prepared by reacting lithium metal with the corresponding amine. wikipedia.org

Preparation from Related Lithium Carbides

An alternative synthetic route involves the use of other lithium carbide compounds.

Conversion of Dilithium (B8592608) Acetylide (Li₂C₂) with Acetylene

Dilithium acetylide (Li₂C₂), also known as lithium carbide, can be converted to lithium hydrogenacetylide. wikipedia.orgassignmentpoint.com This is achieved by reacting dilithium acetylide with acetylene in liquid ammonia. wikipedia.orgassignmentpoint.com This method can sometimes lead to improved yields in subsequent ethynylation reactions compared to using lithium acetylide prepared directly from lithium and acetylene. wikipedia.orgassignmentpoint.com The formation of dilithium acetylide can sometimes be an undesired side reaction during the synthesis of the mono-lithium species, particularly if excess butyllithium (B86547) is used or if the reaction temperature is not carefully controlled. orgsyn.org

Reaction of Dilithium Acetylide with Acetylene: wikipedia.org LiC≡CLi + HC≡CH → 2 LiC≡CH

Optimization of Reaction Parameters

Optimizing reaction conditions is critical for achieving high yields and purity of lithium hydrogenacetylide. rsc.org Key parameters to consider include:

Temperature: Maintaining a low temperature, typically -78°C, is crucial, especially when using organolithium reagents, to prevent the disproportionation of monolithium acetylide into the less reactive dilithium acetylide and acetylene. chemicalbook.comorgsyn.org

Solvent: Ethereal solvents like tetrahydrofuran (THF) are commonly used for laboratory preparations with organolithium reagents. wikipedia.orgchemicalbook.com For industrial-scale synthesis using alkali metals, liquid ammonia is the preferred solvent. The solvation of the lithium acetylide is a critical factor in the reaction's success. researchgate.net

Stoichiometry: The ratio of reactants significantly influences the outcome. A slight excess of the acetylide can increase the yield of the desired product. researchgate.net However, using an excess of butyllithium can lead to the formation of the undesirable dilithium acetylide. orgsyn.org

Concentration: The concentration of the monolithium acetylide solution can affect the yield. For instance, in reactions involving the addition of lithium acetylide to ketones and aldehydes, an optimal concentration is around 0.5 M. orgsyn.org

Order of Addition: The order in which reagents are added can be critical. For example, when preparing lithium acetylide with n-BuLi, the butyllithium solution is slowly added to a solution of acetylene in THF to avoid localized high concentrations of the base. orgsyn.org

Table 1: Summary of Synthetic Parameters

| Parameter | Deprotonation with n-BuLi | Deprotonation with Li in NH₃ | Conversion of Li₂C₂ |

|---|---|---|---|

| Base/Reagent | n-Butyllithium | Lithium Metal | Dilithium Acetylide, Acetylene |

| Solvent | Tetrahydrofuran (THF) | Liquid Ammonia | Liquid Ammonia |

| Typical Temperature | -78 °C | Low Temperatures | Not specified |

| Key Considerations | Maintain low temperature to avoid disproportionation. | High yield and purity, suitable for industrial scale. | Can improve yield in subsequent reactions. |

This table provides a general overview of common synthetic conditions. Optimal parameters may vary based on the specific scale and desired purity of the final product.

Anhydrous Conditions and Inert Atmosphere Requirements

The synthesis of lithium hydrogenacetylide is highly sensitive to moisture and atmospheric oxygen. Lithium hydrogenacetylide, being a potent nucleophile and a strong base, reacts readily with water, leading to the regeneration of acetylene and the formation of lithium hydroxide. This not only consumes the desired product but also introduces impurities into the reaction mixture.

To mitigate this, all synthetic procedures must be carried out under strictly anhydrous conditions. This necessitates the use of thoroughly dried glassware, typically oven-dried at high temperatures (e.g., 130°C for 24 hours) and cooled under a stream of inert gas. byjus.com Solvents must be rigorously dried using appropriate desiccants. For instance, tetrahydrofuran (THF) is often distilled from sodium-benzophenone ketyl immediately before use to ensure it is free of water and peroxides. acs.org

Furthermore, the entire reaction process must be conducted under an inert atmosphere to prevent the degradation of the air-sensitive reagents and products. byjus.comCurrent time information in Bangalore, IN. High-purity argon or nitrogen gas is continuously supplied to the reaction vessel to create a positive pressure, thereby preventing the ingress of atmospheric oxygen and moisture. byjus.com The exclusion of oxygen is critical as organolithium compounds can be oxidized, leading to a reduction in yield and the formation of undesired byproducts.

Influence of Solvent Systems (e.g., Ethers, Dioxane)

The choice of solvent plays a crucial role in the synthesis of lithium hydrogenacetylide, influencing its solubility, stability, and reactivity. Ethereal solvents are most commonly employed due to their ability to solvate the lithium cation, thereby stabilizing the organolithium species. nih.gov

Tetrahydrofuran (THF) is a widely used solvent for the preparation of lithium hydrogenacetylide. Current time information in Bangalore, IN.monash.edu.authieme-connect.de It effectively dissolves the n-butyllithium precursor and the resulting lithium hydrogenacetylide, facilitating a homogeneous reaction. However, THF can be deprotonated by strong bases like n-butyllithium, especially at elevated temperatures, which can lead to side reactions and a decrease in yield. chemicalbook.com Therefore, reactions in THF are typically conducted at very low temperatures, such as -78°C. chemicalbook.comorgsyn.org

Liquid ammonia is another important solvent, particularly for the synthesis of the monolithium acetylide/ammonia complex. orgsyn.org It is particularly effective in stabilizing the monoanion, thus preventing its disproportionation into the less reactive dilithium acetylide. byjus.comorgsyn.org The reaction of lithium amide with acetylene in liquid ammonia is a common industrial method that ensures high yields and purity. Current time information in Bangalore, IN.

Dioxane has also been utilized in the synthesis of lithium acetylides, often in mixed solvent systems with hydrocarbons like hexane. rsc.org The use of dioxane can influence the aggregation state of the resulting lithium acetylide, leading to the formation of unique coordination networks. rsc.org For instance, the reaction in a mixed hexane-dioxane solvent has been shown to produce dimeric lithium acetylide structures coordinated with dioxane molecules. rsc.org The addition of dioxane to a weighed sample of lithium acetylide has also been used to prevent explosion before subsequent analysis. iu.edu

The selection of the solvent system can be tailored to the specific requirements of the subsequent reaction. For instance, for reactions where the amine-free acetylide species is desired for higher reactivity, ethereal solvents like THF are preferred over liquid ammonia. byjus.com

Table 1: Influence of Solvent Systems on Lithium Hydrogenacetylide Synthesis

| Solvent System | Base | Typical Temperature | Key Observations and Effects | References |

| Tetrahydrofuran (THF) | n-Butyllithium | -78°C | Good solubility of reagents and product; risk of solvent deprotonation at higher temperatures. chemicalbook.comorgsyn.org | chemicalbook.comorgsyn.org |

| Liquid Ammonia | Lithium Amide | -10°C to 30°C | Stabilizes monolithium acetylide, preventing disproportionation; forms an ammonia complex. Current time information in Bangalore, IN.orgsyn.org | Current time information in Bangalore, IN.orgsyn.org |

| Diethyl Ether | n-Butyllithium | < -50°C | Alternative to THF, often used in combination with hexane. thieme-connect.de | thieme-connect.de |

| Hexane/Dioxane | n-Butyllithium | Not specified | Can lead to the formation of crystalline coordination polymers of lithium acetylide. rsc.org | rsc.org |

| Ethylenediamine (B42938) | Lithium Metal | Not specified | Forms a stable, commercially available lithium acetylide-ethylenediamine complex. scispace.com | scispace.com |

Control of Stoichiometry and Temperature Regimes

Precise control over stoichiometry and temperature is paramount in the synthesis of lithium hydrogenacetylide to selectively form the desired monolithiated species and avoid the formation of the less reactive dilithium acetylide (Li₂C₂). monash.edu.auorgsyn.org

The reaction between acetylene and a strong base like n-butyllithium can lead to either single or double deprotonation. The formation of monolithium hydrogenacetylide is favored when using a stoichiometric equivalent or a slight excess of acetylene relative to the base. monash.edu.au A high molar ratio of the base to acetylene will lead to the formation of dilithium acetylide, which is often an unwanted byproduct as it is insoluble in THF and generally unreactive towards many electrophiles. byjus.commonash.edu.auorgsyn.org A common strategy is to slowly add a dilute solution of n-butyllithium to a well-stirred solution of excess acetylene at a very low temperature. orgsyn.org This ensures that the base is always the limiting reagent in the immediate reaction environment, thus minimizing the formation of the di-lithiated species. For optimal yields, the concentration of monolithium acetylide is typically kept around 0.5 M; higher concentrations can lead to slightly lower yields. orgsyn.org

Temperature control is arguably the most critical parameter in preventing the disproportionation of monolithium hydrogenacetylide. This disproportionation reaction, where two molecules of monolithium acetylide convert to one molecule of dilithium acetylide and one molecule of acetylene, is highly temperature-dependent. orgsyn.orggoogle.com To suppress this side reaction, the synthesis is almost invariably carried out at very low temperatures, with -78°C (the sublimation point of dry ice) being the most commonly cited temperature when using n-butyllithium in THF. orgsyn.orgnih.gov If the solution is allowed to warm to 0°C, the irreversible formation of a white precipitate of dilithium acetylide is observed. orgsyn.org Even localized warming within the reaction flask can lead to the formation of the unreactive dilithium salt, which appears as a cloudy suspension and results in significantly lower yields in subsequent reactions. orgsyn.org In microreactor systems, which offer superior heat transfer, it has been shown that the reaction can be conducted at a higher temperature of -50°C without the formation of dilithium acetylide. monash.edu.au

Table 2: Influence of Stoichiometry and Temperature on Lithium Hydrogenacetylide Synthesis

| Base to Acetylene Ratio | Temperature | Expected Outcome | Key Considerations | References |

| 1 : >1 (Base is limiting) | -78°C | Predominant formation of monolithium hydrogenacetylide. | Slow addition of base to excess acetylene is crucial. | orgsyn.org |

| >1 : 1 (Acetylene is limiting) | -78°C to warmer | Increased formation of dilithium acetylide. | Dilithium acetylide precipitates from THF. | monash.edu.auorgsyn.org |

| 1 : 1.2 | -50°C (in microreactor) | High yield (97%) of monolithium acetylide. | Excellent heat control prevents side reactions. | monash.edu.au |

| Not specified | 0°C | Irreversible disproportionation to dilithium acetylide. | Warming of the reaction mixture must be strictly avoided. | orgsyn.org |

| Not specified | > -25°C | Formation of dilithium acetylide is significant. | Leads to reactor plugging in flow systems. | monash.edu.au |

Reactivity and Mechanistic Studies in Organic Transformation

Nucleophilic Addition Reactions

As a potent nucleophile, the acetylide anion readily attacks electrophilic carbon centers, most notably the carbon atom of a carbonyl group. This addition reaction is a fundamental method for introducing an ethynyl (B1212043) group into a molecule, leading to the synthesis of valuable propargylic alcohol intermediates. wikipedia.orgyoutube.comyoutube.com

Lithium acetylide undergoes nucleophilic addition to the carbonyl carbon of aldehydes and ketones. libretexts.org This reaction proceeds via the attack of the acetylide's lone pair on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate, a lithium alkoxide. wikipedia.orgyoutube.com Subsequent acidic workup protonates the alkoxide to yield the final propargylic alcohol product. wikipedia.orgmasterorganicchemistry.com The reaction is highly efficient for a wide range of aldehydes and ketones, including sterically hindered ones, making it a cornerstone for the synthesis of α-ethynyl alcohols. orgsyn.orgacs.org

Organolithium reagents are known for their high reactivity in alkynylation reactions, which are crucial for synthesizing building blocks for various fine chemicals. organic-chemistry.org The addition of lithium acetylide to an aldehyde produces a secondary alcohol, while addition to a ketone yields a tertiary alcohol. masterorganicchemistry.com

When lithium acetylide adds to an unsymmetrical ketone or an aldehyde, a new stereocenter is created, making the control of stereochemistry a significant focus of research. wikipedia.org Asymmetric alkynylation, the enantioselective addition of an acetylide to a carbonyl group, has been achieved with high levels of success through the use of chiral catalysts. organic-chemistry.org

Pioneering work demonstrated that chiral lithium binaphtholate can effectively catalyze the enantioselective alkynylation of ketones using lithium acetylide. rsc.orgnih.gov This was a significant development as it represented the first instance of a catalytic enantioselective addition of lithium acetylide to carbonyl compounds without requiring other metal additives. rsc.orgnih.gov Research has shown that a slow addition of the carbonyl compound to the reaction mixture containing the lithium acetylide and the chiral catalyst can significantly improve enantioselectivity, with values reaching up to 96% enantiomeric excess (ee) for ketones. organic-chemistry.orgacs.org

Mechanistic studies have provided insights into how stereochemical control is exerted. It has been suggested that the lithium acetylide and the chiral ligand form aggregates, and the structure of these aggregates is crucial for selectivity. illinois.edu For example, a 2:2 aggregate of the chiral ligand and the lithium reagent was identified as the species providing the highest selectivity, with steric interactions between the substrate and the chiral ligand directing the acetylide's attack to a specific face of the carbonyl. illinois.edu

The pathway and stereochemical outcome of the nucleophilic addition of lithium acetylide are heavily influenced by the choice of chiral ligands. Various ligands have been developed to achieve high enantioselectivity.

One of the most effective catalysts is derived from BINOL (2,2′-dihydroxy-1,1′-binaphthyl). Screening of different BINOL derivatives found that the bisphenol structure is essential for catalytic activity, with (R)-3,3′-diphenyl-2,2′-binaphthol proving to be a highly effective catalyst. organic-chemistry.org In the presence of a chiral lithium binaphtholate catalyst, a diverse range of chiral secondary and tertiary propargylic alcohols can be synthesized in high yields and with good to high enantioselectivities. organic-chemistry.orgorganic-chemistry.org

Other chiral ligands, such as N-methylephedrine, have also been employed successfully. organic-chemistry.org Although often used in conjunction with zinc salts, the principle of a chiral additive creating a chiral environment around the metal center to direct the nucleophilic attack remains central. organic-chemistry.org The development of these ligand systems has made the asymmetric addition of acetylides a practical and reliable method for synthesizing optically active propargylic alcohols. organic-chemistry.org

| Ketone | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Acetophenone | (R)-Lithium Binaphtholate | 95 | 90 | rsc.orgnih.gov |

| 1-Naphthyl methyl ketone | (R)-3,3'-Diphenyl-2,2'-binaphthol | 91 | 96 | organic-chemistry.org |

| Cyclohexyl methyl ketone | (R)-3,3'-Diphenyl-2,2'-binaphthol | 85 | 94 | organic-chemistry.org |

| Propiophenone | (R)-Lithium Binaphtholate | 92 | 88 | rsc.org |

The direct and reliable product of the nucleophilic addition of lithium hydrogenacetylide to aldehydes and ketones is a propargylic alcohol. libretexts.orgorgsyn.orgthieme-connect.de This class of compounds, characterized by a hydroxyl group adjacent to a carbon-carbon triple bond, serves as a versatile synthetic intermediate in organic chemistry. rsc.orgnih.gov The reaction is a general and convenient method for preparing these alcohols, often proceeding to completion upon warming to room temperature and providing high yields. orgsyn.org

The synthesis can be performed using monolithium acetylide, which is often prepared in situ. orgsyn.org The reaction provides access to a wide array of propargylic alcohols, including secondary and tertiary variants, which are valuable precursors for pharmaceuticals and other complex organic molecules. organic-chemistry.orgorganic-chemistry.org

Addition to Carbonyl Compounds (Aldehydes and Ketones)

Nucleophilic Substitution Reactions (SN2)

Beyond addition reactions, lithium hydrogenacetylide is an excellent nucleophile for substitution reactions. openochem.orgmasterorganicchemistry.com Possessing a negative charge and a lone pair of electrons on a carbon atom, acetylide anions readily participate in bimolecular nucleophilic substitution (SN2) reactions, particularly with alkyl halides. libretexts.orgopenochem.org This reaction is fundamental for forming new carbon-carbon bonds and extending carbon chains. libretexts.orgmasterorganicchemistry.com

The SN2 reaction between lithium acetylide and an alkyl halide, known as alkylation, is most efficient with methyl and primary alkyl halides. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com In this process, the acetylide anion performs a "backside attack" on the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. libretexts.orgopenochem.org

This reaction is highly sensitive to steric hindrance. fiveable.me Methyl and primary halides present a clear pathway for the nucleophile to attack. masterorganicchemistry.commasterorganicchemistry.com However, with secondary and tertiary alkyl halides, the increased steric bulk around the reaction center hinders the backside attack. fiveable.me Consequently, the strongly basic nature of the acetylide anion predominates, leading to E2 elimination reactions that produce alkenes instead of the desired substituted alkyne. libretexts.orgmasterorganicchemistry.com Therefore, for synthetic purposes, the alkylation of acetylides is almost exclusively carried out with unhindered primary or methyl halides. masterorganicchemistry.comfiveable.me This method provides a reliable and versatile strategy for constructing more complex internal alkynes from simpler terminal alkynes. libretexts.orgmasterorganicchemistry.com

| Lithium Acetylide | Alkyl Halide | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Lithium hex-1-yn-1-ide | 1-Bromobutane | THF | Dec-5-yne | ~85 | fiveable.me |

| Lithium phenylacetylide | Benzyl bromide | THF | 1,3-Diphenylpropyne | High | nih.gov |

| Lithium (trimethylsilyl)acetylide | Benzyl bromide | THF | (3-Phenylprop-1-yn-1-yl)trimethylsilane | 95 | nih.gov |

| Lithium acetylide-ethylenediamine | 1-Bromononane | DMSO | Undec-1-yne | 82 | thieme-connect.de |

Expansion of Carbon Chains and Introduction of Alkyne Moieties

Lithium hydrogenacetylide (LiC≡CH), a potent nucleophile, is a cornerstone reagent in organic synthesis for the construction of carbon-carbon bonds, enabling the extension of carbon chains and the introduction of the versatile alkyne functional group. fiveable.me Its utility stems from the ability of the acetylide anion to attack a wide range of electrophilic centers.

A primary application is in nucleophilic substitution reactions (SN2) with alkyl halides. masterorganicchemistry.com This reaction is most effective with primary and methyl halides, leading to the formation of new, longer-chain terminal or internal alkynes. masterorganicchemistry.comchemistrysteps.com For instance, the reaction of lithium acetylide with a primary alkyl bromide results in the displacement of the bromide and the formation of a new C-C bond, effectively adding a two-carbon ethynyl unit to the alkyl chain. libretexts.org However, with secondary alkyl halides, the strong basicity of the acetylide ion often leads to a competing elimination (E2) reaction, reducing the yield of the desired substitution product. masterorganicchemistry.comorganicchemistryguide.com

Beyond alkyl halides, lithium acetylide readily reacts with epoxides. The acetylide anion attacks one of the electrophilic carbon atoms of the epoxide ring, leading to its opening and the formation of a β-hydroxy alkyne after an acidic workup. organicchemistryguide.comyoutube.com This reaction provides a direct route to introduce both a hydroxyl group and an alkyne moiety into a molecule.

Furthermore, lithium acetylide undergoes nucleophilic addition to the carbonyl carbon of aldehydes and ketones. libretexts.orgorgsyn.orgwikipedia.org This reaction, upon subsequent protonation, yields propargyl alcohols. libretexts.orgorgsyn.org The addition to aldehydes and non-symmetrical ketones results in the formation of a new chiral center, producing a racemic mixture of enantiomers unless a chiral catalyst is employed. libretexts.orgorganic-chemistry.org The reaction is a reliable method for constructing tertiary and secondary propargylic alcohols, which are valuable intermediates in the synthesis of more complex molecules. organic-chemistry.org

The following table summarizes the typical reactions of lithium acetylide for carbon chain expansion:

| Electrophile | Reaction Type | Product |

|---|---|---|

| Primary Alkyl Halide | SN2 Substitution | Internal/Terminal Alkyne |

| Epoxide | Nucleophilic Ring Opening | β-Hydroxy Alkyne |

| Aldehyde/Ketone | Nucleophilic Addition | Propargyl Alcohol |

Acid-Base Chemistry and Deprotonation Capabilities

Lithium hydrogenacetylide is not only a potent nucleophile but also a strong base, a property derived from its nature as the conjugate base of acetylene (B1199291), a weak acid (pKa ≈ 25). masterorganicchemistry.comfiveable.me This basicity allows it to deprotonate a variety of organic substrates.

While strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are more commonly used to generate lithium enolates from carbonyl compounds to avoid competing nucleophilic addition, the use of lithium acetylide in this context is less straightforward. wikipedia.orglibretexts.orgmakingmolecules.com Organolithium reagents, in general, can add irreversibly to carbonyl groups. libretexts.orglibretexts.org However, under specific conditions, particularly with sterically hindered ketones, deprotonation at the α-carbon can occur to some extent. The primary challenge is that the nucleophilic addition of the acetylide to the carbonyl group is often a faster and more favorable pathway than deprotonation. wikipedia.org For efficient and clean enolate formation, bases that are sterically hindered and non-nucleophilic are generally preferred to minimize side reactions. wikipedia.org

The strong basicity of lithium acetylide is a critical aspect of its reactivity profile. fiveable.me It is capable of deprotonating a range of substrates with acidic protons, making it a useful reagent in various synthetic sequences. Its basicity is sufficient to deprotonate terminal alkynes, alcohols, and other compounds with similar or greater acidity. This property is often exploited in multi-step syntheses where a strong, carbon-based base is required.

Transmetalation Reactions

Transmetalation is a fundamental process in organometallic chemistry where a metallic element is exchanged for another. Lithium acetylide is a versatile precursor for the synthesis of other organometallic acetylides through this process. wikipedia.org

Alkynylstannanes are valuable reagents in organic synthesis, particularly in cross-coupling reactions. A common method for their preparation involves the reaction of lithium acetylide with an organotin halide, such as tributyltin chloride. In this transmetalation reaction, the lithium cation is exchanged for a trialkyltin group, yielding the corresponding alkynylstannane. This reaction is a straightforward and efficient way to access these useful synthetic intermediates.

Lithium acetylide serves as a convenient starting material for the generation of a variety of other metal acetylides. For example, reaction with copper(I) salts, such as copper(I) iodide or bromide, leads to the formation of copper acetylides. Similarly, silver acetylides can be prepared by reacting lithium acetylide with a silver salt like silver nitrate. wikipedia.org These heavier metal acetylides often exhibit different reactivity profiles compared to their lithium counterpart and are employed in specific synthetic applications, such as in coupling reactions. The transmetalation process allows for the fine-tuning of the reactivity of the acetylide nucleophile by changing the associated metal cation.

The following table provides examples of transmetalation reactions involving lithium acetylide:

| Reactant | Product | Metal Exchanged |

|---|---|---|

| Tributyltin Chloride | Alkynylstannane | Tin (Sn) |

| Copper(I) Iodide | Copper Acetylide | Copper (Cu) |

| Silver Nitrate | Silver Acetylide | Silver (Ag) |

Advanced Coupling Reactions

The utility of lithium hydrogenacetylide extends to a variety of advanced coupling reactions, enabling the formation of C(sp)-C(sp²) and C(sp)-C(sp³) bonds under increasingly mild and selective conditions. These methodologies offer a powerful alternative to traditional methods for the synthesis of substituted alkynes.

Catalytic Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of modern organic synthesis, and the use of lithium acetylides as nucleophilic partners has significantly expanded their scope. researchgate.net These reactions provide a complementary approach to the well-established Sonogashira coupling. researchgate.net

Recent advancements have demonstrated the successful palladium-catalyzed cross-coupling of lithium acetylides with a broad range of aryl bromides and benzyl bromides. researchgate.netnih.gov A key advantage of these methodologies is their operation under ambient conditions with short reaction times, often leading to high to excellent yields of the corresponding aryl and benzyl acetylenes. researchgate.netresearchgate.net

The general scheme for the palladium-catalyzed cross-coupling of lithium acetylides with aryl bromides can be represented as follows:

Where Ar represents an aryl group and R can be a hydrogen or a variety of other substituents.

The versatility of this methodology is highlighted by its application in the synthesis of key intermediates for chemical biology and optoelectronic materials. researchgate.net For instance, the reaction has been successfully employed in the preparation of precursors for pharmaceuticals and complex natural products. nih.govresearchgate.net

Below is an interactive data table summarizing representative examples of palladium-catalyzed cross-coupling reactions involving lithium acetylides.

| Electrophile | Lithium Acetylide | Catalyst | Solvent | Time | Yield (%) | Reference |

| 4-Bromotoluene | Lithium (trimethylsilyl)acetylide | [Pd(µ-I)PtBu3]2 | Toluene | 10 min | 95 | nih.gov |

| 1-Bromo-4-methoxybenzene | Lithium phenylacetylide | Pd[P(tBu3)]2 | THF | 45 min | 88 | researchgate.net |

| Benzyl bromide | Lithium (triisopropylsilyl)acetylide | [Pd(µ-I)PtBu3]2 | Toluene | 10 min | 91 | nih.gov |

| 2-(Bromomethyl)naphthalene | Lithium (triisopropylsilyl)acetylide | [Pd(µ-I)PtBu3]2 | Toluene | 10 min | 62 | nih.gov |

| 4-Bromoanisole | Lithium hydrogenacetylide | Pd(dba)2/XPhos | Dioxane | 12 h | 75 | researchgate.net |

Elucidation of Reaction Mechanisms

A thorough understanding of the reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new, more efficient transformations. The reactivity of lithium acetylides is profoundly influenced by their aggregation state in solution, and understanding these aggregates is key to deciphering the mechanistic pathways of their reactions.

Investigation of Lithium Acetylide Aggregation States

In the context of palladium-catalyzed cross-coupling reactions, the aggregation state of the lithium acetylide plays a critical role in the transmetalation step of the catalytic cycle. Mechanistic studies have suggested that the reaction of palladium salts with alkynyllithium reagents can lead to the formation of a dilithium (B8592608) tetraalkinyl palladate complex. researchgate.net This species is proposed to be a key intermediate in the catalytic cycle, facilitating the transfer of the acetylide moiety to the palladium center.

The formation of mixed aggregates between lithium acetylides and other lithium salts present in the reaction mixture can also influence the course of the reaction. For instance, the presence of lithium halides can alter the structure of the organolithium aggregates and, consequently, their reactivity.

While direct kinetic studies on the influence of specific aggregation states on the rate of palladium-catalyzed cross-coupling are challenging, the collective evidence points to the deaggregation of higher-order oligomers to more reactive, lower-order species as a likely prerequisite for efficient transmetalation. The use of coordinating solvents like tetrahydrofuran (B95107) (THF) or additives such as N,N'-dimethylpropyleneurea (DMPU) is known to promote the deaggregation of organolithium reagents, which can lead to enhanced reaction rates. nih.gov

Stereochemical Models for Product Selectivity

While many cross-coupling reactions involving lithium hydrogenacetylide result in achiral products, the principles of stereoselectivity become paramount when either the electrophile or the acetylide itself possesses stereogenic centers. Furthermore, the development of enantioselective cross-coupling reactions using lithium acetylides is an area of growing interest.

Currently, there is a limited number of established stereochemical models specifically for the palladium-catalyzed cross-coupling of lithium acetylides. However, insights can be drawn from related transformations and the general principles of stereoselective catalysis.

In cases where a chiral electrophile is employed, the stereochemical outcome of the reaction will depend on the mechanism of the carbon-carbon bond formation. For instance, in the cross-coupling of a chiral benzyl bromide, the reaction could proceed through an Sₙ2-type mechanism at the palladium center, which would likely result in an inversion of configuration. Conversely, a mechanism involving oxidative addition with retention of stereochemistry followed by reductive elimination would lead to a product with retained stereochemistry. The specific ligand coordinated to the palladium catalyst can play a crucial role in directing the stereochemical course of the reaction.

For the development of enantioselective variants, the use of chiral ligands on the palladium catalyst is the most common strategy. The chiral ligand can create a chiral environment around the metal center, leading to a diastereomeric transition state that favors the formation of one enantiomer of the product over the other.

While not a cross-coupling reaction, the enantioselective addition of lithium acetylides to aldehydes, catalyzed by chiral lithium amides, provides a relevant example of stereocontrol. In this system, mixed aggregates of the chiral lithium amide and the lithium acetylide are formed, and it is within this chiral aggregate that the enantioselective transfer of the acetylide to the aldehyde occurs. acs.org This highlights the potential for chiral aggregates of lithium hydrogenacetylide to play a role in stereoselective transformations.

Future research in this area will likely focus on the development of new chiral ligand systems for palladium that can effectively control the stereochemistry of cross-coupling reactions with lithium acetylides. Furthermore, detailed computational and experimental studies are needed to develop robust stereochemical models that can accurately predict and explain the product selectivity in these important transformations.

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy provides fundamental insights into the bonding and structure of molecules by probing their characteristic vibrational modes. For lithium hydrogenacetylide, both infrared and Raman spectroscopy are powerful tools for characterizing the acetylide anion and the influence of the lithium cation.

Infrared Spectroscopic Analysis of the Acetylide Anion (C₂H⁻)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The vibrational modes of the linear acetylide anion (C₂H⁻) are well-characterized through computational studies and provide a basis for understanding the IR spectrum of lithium hydrogenacetylide. The fundamental vibrational frequencies of the free acetylide anion have been calculated using high-level ab initio methods. mdpi.com These calculations predict three fundamental vibrational modes: the C-H stretching (ν₁), the doubly degenerate bending (ν₂), and the C≡C stretching (ν₃).

| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) | Description |

| ν₁ (C-H Stretch) | Σ⁺ | ~3211 | Stretching of the carbon-hydrogen bond. |

| ν₂ (Bending) | Π | ~511 | Bending motion of the H-C-C angle. |

| ν₃ (C≡C Stretch) | Σ⁺ | ~1805 | Stretching of the carbon-carbon triple bond. |

Note: These values are based on ab initio calculations for the free acetylide anion and may be perturbed by the presence of the lithium cation in lithium hydrogenacetylide. mdpi.com

In the solid state or in solution, the interaction with the lithium cation (Li⁺) can influence these vibrational frequencies. The coordination of the lithium ion to the electron-rich triple bond of the acetylide anion can lead to shifts in the absorption bands. For instance, the C≡C stretching frequency is sensitive to the coordination environment and may shift to lower or higher wavenumbers depending on the nature of the lithium-acetylide interaction.

Raman Spectroscopic Identification of C≡C Stretching Modes

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is particularly well-suited for observing the symmetric C≡C stretching mode in acetylides, which is often weak in the IR spectrum. The C≡C triple bond stretch is a strong and characteristic Raman signal, providing a clear fingerprint for the acetylide moiety.

Recent research in the field of battery technology has utilized Raman spectroscopy to identify the formation of lithium acetylide species on electrode surfaces. researchgate.net In these studies, a prominent Raman band in the spectral region of 1800 to 1900 cm⁻¹ has been attributed to the C≡C stretching vibration of a lithium acetylide species. researchgate.net This region is largely free from interference from other functional groups, making it a distinct marker for the presence of the acetylide.

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Intensity |

| C≡C Stretch | 1800 - 1900 | Strong |

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can dramatically amplify the Raman signal of molecules adsorbed on or near the surface of nanostructured metals. This enhancement allows for the detection of even trace amounts of analytes.

In the context of lithium acetylide, SERS has proven to be a valuable tool. Studies have shown that the proximity of lithium acetylide species to lithium metal nanostructures on electrode surfaces leads to a significant enhancement of the C≡C stretching mode. researchgate.net This SERS effect results in a particularly intense band observed around 1847 cm⁻¹ . researchgate.net The enhancement is attributed to the coupling of the molecular vibration with surface plasmons in the metallic lithium, which amplifies the Raman scattering process. This application highlights the power of SERS in detecting and characterizing acetylide species at interfaces.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution and the solid state. For lithium hydrogenacetylide, both ¹³C and ⁶Li NMR provide critical information about the carbon framework and the lithium coordination environment.

¹³C NMR for Carbon Connectivity and Hybridization

¹³C NMR spectroscopy provides information about the chemical environment of each carbon atom in a molecule. The chemical shift of a carbon nucleus is sensitive to its hybridization, the electronegativity of attached atoms, and delocalization of electrons.

The carbon atom directly bonded to the lithium (α-carbon) is expected to be significantly shielded due to the high ionic character of the C-Li bond, leading to an upfield shift. Conversely, the terminal acetylenic carbon (β-carbon) would appear at a more typical downfield position for an sp-hybridized carbon.

| Carbon Atom | Expected ¹³C Chemical Shift Range (ppm) | Hybridization | Key Influences |

| Cα (Li-C ≡CH) | 70 - 110 | sp | Shielding from the electropositive lithium atom. |

| Cβ (LiC≡C H) | 80 - 120 | sp | Typical range for a terminal acetylenic carbon. |

Note: These are estimated ranges. The exact chemical shifts are dependent on the solvent, concentration, and the degree of aggregation.

⁶Li NMR for Lithium Coordination Environments and Aggregation Dynamics

Lithium has two NMR-active isotopes, ⁷Li and ⁶Li. While ⁷Li is more abundant and sensitive, ⁶Li, with a nuclear spin of 1, possesses a much smaller nuclear quadrupole moment. northwestern.eduaiinmr.com This results in significantly sharper NMR signals, making ⁶Li NMR a superior tool for resolving subtle differences in the lithium coordination environment and for studying dynamic processes such as aggregation. northwestern.eduaiinmr.com

In solution, organolithium compounds like lithium hydrogenacetylide are known to exist as aggregates (dimers, tetramers, etc.), and the degree of aggregation is influenced by the solvent, concentration, and temperature. ⁶Li NMR spectroscopy is highly sensitive to these aggregation states. Different aggregates will have distinct lithium environments, leading to separate signals in the ⁶Li NMR spectrum. Furthermore, the exchange between different aggregate forms can be studied by variable-temperature ⁶Li NMR experiments.

The chemical shifts in ⁶Li NMR typically fall within a narrow range, but the high resolution of the technique allows for the differentiation of various species.

| Lithium Environment | Typical ⁶Li Chemical Shift Range (ppm) | Information Gained |

| Monomer | 1.5 - 2.5 | Presence of discrete, solvated LiC₂H units. |

| Dimer | 1.0 - 2.0 | Formation of (LiC₂H)₂ aggregates. |

| Tetramer/Higher Aggregates | 0.5 - 1.5 | Evidence for more complex solution structures. |

Note: Chemical shifts are relative to a standard such as LiCl and are highly dependent on the solvent system. northwestern.edu

The study of these aggregation dynamics is crucial for understanding the reactivity of lithium hydrogenacetylide in solution, as the monomeric species is often considered the most reactive.

X-ray Crystallography and Solid-State Structures

The definitive elucidation of the three-dimensional arrangement of atoms and ions in the solid state is accomplished through X-ray crystallography. For lithium hydrogenacetylide and its derivatives, these studies provide fundamental insights into bonding, coordination environments, and the influence of solvent molecules on the crystal lattice.

Lithium hydrogenacetylide readily forms solvates, particularly with ammonia (B1221849), when synthesized or crystallized from it. The most commonly cited ammoniate is tetraamminelithium hydrogenacetylide, [Li(NH₃)₄]C₂H. While its formation from lithium acetylide (Li₂C₂) in liquid ammonia has been noted, a complete single-crystal X-ray diffraction analysis for this specific compound is not widely reported in the literature. uni-regensburg.de

However, the structure of the tetraamminelithium cation, [Li(NH₃)₄]⁺, has been extensively characterized in salts with other anions, such as trisulfides and Zintl anions like Sn₉⁴⁻. nih.govrsc.org These studies consistently reveal a well-defined, discrete cationic complex where the central Li⁺ ion is coordinated by four ammonia molecules. The coordination geometry around the lithium ion is typically a regular or slightly distorted tetrahedron. nih.gov This established structure for the cation allows for a reliable description of the ammoniated salt of lithium hydrogenacetylide. In [Li(NH₃)₄]C₂H, the crystal lattice is composed of these tetrahedral [Li(NH₃)₄]⁺ cations and the linear hydrogenacetylide anions (C₂H⁻).

| Parameter | Description | Typical Value/Geometry | Reference |

|---|---|---|---|

| Coordination Geometry | Arrangement of NH₃ ligands around the Li⁺ center | Tetrahedral | nih.gov |

| Coordination Number | Number of coordinating NH₃ molecules | 4 | nih.gov |

| Nature of Complex | Discrete cationic complex | [Li(NH₃)₄]⁺ | nih.govrsc.org |

| Role in Crystal | Charge-balancing cation for the C₂H⁻ anion | Ionic Lattice Component | uni-regensburg.de |

The hydrogenacetylide anion (C₂H⁻) is a simple, linear molecular ion. Its structural parameters have been determined within various crystalline compounds. The defining feature of the anion is the carbon-carbon triple bond.

In the context of complex metal acetylides, the C≡C bond distance has been reported to be approximately 1.19 Å to 1.20 Å. frontiersin.org This value is in excellent agreement with the known bond length in acetylene (B1199291) (H-C≡C-H), which is about 1.203 Å, confirming the preservation of the triple bond character in the anion. frontiersin.orgjinr.ru The C-H bond length is expected to be similar to that in acetylene, approximately 1.06 Å. jinr.ru The anion maintains a linear geometry, with the three atoms arranged in a straight line (H-C-C angle of 180°). In crystalline matrices, the C₂H⁻ anion is oriented within the lattice as dictated by electrostatic interactions with the surrounding cations.

| Parameter | Description | Typical Value | Reference |

|---|---|---|---|

| C≡C Bond Length | Distance between the two carbon atoms | ~1.19 - 1.20 Å | frontiersin.org |

| C-H Bond Length | Distance between the carbon and hydrogen atoms | ~1.06 Å (inferred) | jinr.ru |

| Geometry | Arrangement of the H, C, and C atoms | Linear | frontiersin.org |

| H-C-C Bond Angle | The angle formed by the three atoms | 180° | jinr.ru |

High-Pressure Structural Investigations

The application of high pressure can induce profound changes in the crystal structure and chemical bonding of materials. While direct high-pressure studies on lithium hydrogenacetylide (LiC₂H) are limited, extensive research on the closely related compound lithium acetylide (Li₂C₂) provides a robust model for its expected behavior under extreme conditions. The presence of the C₂ unit in both compounds suggests analogous responses to compression.

Studies on lithium acetylide (Li₂C₂) using diamond anvil cells combined with Raman spectroscopy and X-ray diffraction have revealed a sequence of pressure-induced structural changes. uni-regensburg.dematerialsproject.org

At ambient pressure, Li₂C₂ adopts an orthorhombic crystal structure with the space group Immm. nih.gov Upon compression, it undergoes a phase transition at approximately 15-17 GPa to a different orthorhombic structure with the space group Pnma. uni-regensburg.denih.gov This transformation involves a rearrangement of the C₂²⁻ dumbbells and the coordinating lithium ions. uni-regensburg.de As the pressure is further increased to above 18-25 GPa, the Raman spectra become featureless, indicating the onset of an irreversible amorphization of the crystal structure. materialsproject.org This loss of long-range crystalline order is a common phenomenon in materials subjected to high pressures.

| Pressure Range | Phase/State | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| Ambient - ~15 GPa | Phase I | Orthorhombic | Immm | nih.gov |

| ~15 GPa - ~25 GPa | Phase II | Orthorhombic | Pnma | uni-regensburg.denih.gov |

| > 25 GPa | Amorphous | N/A | N/A | materialsproject.org |

The amorphization observed in lithium acetylide (Li₂C₂) at high pressures is directly linked to a chemical transformation: the polymerization of the acetylide anions. nih.gov Under compression, the C₂²⁻ dumbbells, which are isolated from each other at ambient pressure, are forced into close proximity. This leads to the formation of new covalent bonds between adjacent anions, creating a polymeric carbon backbone. nih.gov

This pressure-induced polymerization (PIP) in Li₂C₂ has been shown to commence at pressures above ~27 GPa. nih.gov The resulting polymer has a ribbon-like structure. nih.gov A significant consequence of this transformation is a dramatic and irreversible enhancement of electrical conductivity by as much as nine orders of magnitude. nih.gov This occurs because the polymerization process creates a conjugated double-bond system, which facilitates electron transfer, a stark contrast to the insulating nature of the initial ionic solid where anions were isolated. nih.gov Given the similar unsaturated C≡C unit in the hydrogenacetylide anion, it is highly probable that LiC₂H would also undergo anion polymerization under extreme pressure, leading to novel carbon-rich polymeric materials.

Computational and Theoretical Chemistry of Lithium Hydrogenacetylide

Electronic Structure Calculations

Theoretical investigations into the electronic structure of lithium hydrogenacetylide have been conducted using sophisticated computational techniques. These studies are crucial for understanding the nature of the bonding and the distribution of electrons within the molecule, which in turn dictate its chemical behavior.

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for modeling the electronic structure of molecules from first principles. For lithium hydrogenacetylide, these methods have been employed to analyze its geometry, bonding, and electronic properties.

DFT calculations, for instance, have been utilized in the broader context of methane coupling reactions where lithium acetylide species are formed. Metadynamic simulations at the DFT level have been used to explore the mobility of carbon in lithium acetylide (Li₂C₂), a closely related compound, suggesting that such computational approaches are well-suited for studying these species ethz.ch.

The bonding in lithium hydrogenacetylide is a subject of significant theoretical interest, particularly the nature of the interaction between the lithium atom and the acetylenic moiety. Computational studies have revealed the presence of multi-center bonds, specifically π-lithium bonds, which are crucial to understanding the structure and reactivity of this compound.

A study by Goldfuss et al. performed computational analysis on lithiated acetylenes and identified key features of the Li−C π-contacts. These investigations showed that π-interactions in model complexes like M⁺(H−C⋮C−H) are substantial, with an interaction energy of 20.2 kcal/mol for Li⁺ acs.org. These π-contacts have a tangible effect on the molecular geometry, leading to a slight increase in the C⋮C bond length (0.005 Å for Li) and a decrease in the C⋮C stretching frequency (33 cm⁻¹ for Li) acs.org. This indicates a significant interaction between the lithium cation and the π-system of the acetylene (B1199291) unit.

Further detailed analysis of the chemical bonds in MCCH (where M=Li, Na, K) using topological analysis of the electron localisation function (ELF) and electron density provides a deeper understanding of the bonding. This method helps to characterize the nature of the bonds as either covalent or ionic based on the spatial arrangement of electron density.

The table below summarizes computed parameters for π-interactions in a model lithium-acetylene complex.

| Interaction Parameter | Computed Value | Reference |

| Interaction Energy (Li⁺(H−C⋮C−H)) | 20.2 kcal/mol | acs.org |

| Change in C⋮C bond length | +0.005 Å | acs.org |

| Change in C⋮C stretching frequency | -33 cm⁻¹ | acs.org |

These multi-center interactions are facilitated by the donation of electron density from the π-orbitals of the C≡C triple bond to the vacant orbitals of the lithium atom. This type of bonding is a hallmark of many organolithium compounds and is essential for explaining their structure and reactivity patterns.

The distribution of electron charge in lithium hydrogenacetylide is highly polarized due to the significant difference in electronegativity between lithium and the carbon atoms of the acetylide group. Computational studies have quantified this charge distribution, providing insights into the molecule's reactivity.

The π-interactions discussed previously also lead to a polarization of the charge density. Computational results indicate that these interactions polarize the charge from the α-carbon (Cα, the carbon directly bonded to lithium) towards the β-carbon (Cβ) acs.org. This results in a counterion-induced delocalization of charge, which influences the nucleophilic character of the acetylide carbon.

Natural Bond Orbital (NBO) analysis is a common computational technique used to study charge distribution and donor-acceptor interactions within molecules rsc.orgnih.govwikipedia.org. While specific NBO analyses solely for monomeric lithium hydrogenacetylide are not extensively detailed in the cited literature, the principles of NBO analysis are routinely applied to understand bonding in organolithium compounds. This analysis would typically reveal a high degree of ionic character in the Li-C bond, with a significant positive charge on the lithium atom and a corresponding negative charge on the acetylide fragment, concentrated primarily on the α-carbon. This charge distribution is fundamental to the compound's role as a potent nucleophile in chemical reactions.

Reaction Mechanism Modeling

The modeling of reaction mechanisms provides a theoretical framework for understanding how chemical transformations occur, including the energetics of different pathways and the structures of transient species.

While lithium acetylides are widely used in organic synthesis, for example, in the addition to carbonyl compounds, detailed computational studies elucidating the specific reaction pathways and transition states for the parent compound, lithium hydrogenacetylide, are not extensively available in the reviewed literature nih.govacs.orgillinois.eduorganic-chemistry.orgacademie-sciences.frresearchgate.net.

Theoretical investigations of chemical reactions typically involve locating transition state structures on a potential energy surface. For related, more complex systems, semiempirical (MNDO) computational studies have been used to support stereochemical models of reactions involving lithium acetylide derivatives. These models propose transition structures that feature interactions between the acetylenic β-carbon and multiple lithium nuclei within an aggregate, highlighting the potential importance of π-interactions in the reaction mechanism acs.org. However, a comprehensive ab initio or DFT-level elucidation of the reaction pathways for simple reactions of lithium hydrogenacetylide, such as its addition to a generic electrophile, remains a subject for further detailed investigation.

The prediction of reactivity and selectivity is a key goal of computational chemistry. Based on its calculated electronic structure, lithium hydrogenacetylide is predicted to be a highly reactive nucleophile. The significant negative charge localized on the carbon atom of the acetylide anion makes it a potent reagent for forming new carbon-carbon bonds.

Computational studies on the reactivity of related organometallic reagents, such as methyllithium with tetrazines, have shown that the coordination of the reagent to the substrate is a crucial factor in determining the reaction pathway nih.gov. By analogy, it is expected that the reactivity of lithium hydrogenacetylide will be heavily influenced by its aggregation state and its ability to coordinate with substrates. The high degree of charge polarization and the presence of accessible, high-energy molecular orbitals contribute to its predicted high reactivity towards a wide range of electrophiles. However, specific theoretical predictions of reactivity and selectivity for lithium hydrogenacetylide from dedicated computational studies are not prominently featured in the available literature.

Simulation of Aggregation and Solvation Phenomena

The solution-state structure of organolithium compounds is dominated by the formation of aggregates, a phenomenon driven by the desire of the electron-deficient lithium centers to achieve higher coordination numbers. The nature and extent of this aggregation are highly dependent on the solvent, the steric bulk of the organic moiety, and the presence of coordinating ligands.

Molecular Dynamics and Monte Carlo Simulations of Solution Behavior

Direct molecular dynamics (MD) or Monte Carlo (MC) simulations specifically detailing the solution behavior of lithium hydrogenacetylide are scarce in the current body of scientific literature. However, the principles governing the aggregation of other simple organolithium species, such as n-butyllithium or phenyllithium, provide a robust framework for predicting its behavior.

MD and MC simulations are powerful tools for exploring the complex potential energy surfaces of these systems. These methods can model the dynamic equilibrium between different aggregate forms (monomers, dimers, tetramers, etc.) and their solvation shells. For instance, simulations of lithium halides in tetrahydrofuran (B95107) (THF), a common solvent for organolithium reactions, have revealed a diversity of structures ranging from compact clusters to more dispersed, solvated species. It is anticipated that lithium hydrogenacetylide in ethereal solvents would exhibit a similar dynamic equilibrium between various aggregated and solvated forms.

The general findings from simulations on analogous systems suggest that in non-polar hydrocarbon solvents, lithium hydrogenacetylide would likely exist as higher-order aggregates, such as tetramers or hexamers, with the acetylidic carbons bridging multiple lithium atoms. In coordinating solvents like THF or diethyl ether, the solvent molecules would compete with the acetylide anions for coordination sites on the lithium cations, leading to a shift in the equilibrium towards smaller, more heavily solvated aggregates, such as dimers and monomers.

Computational Studies of Ligand-Metal Interactions

Computational quantum chemistry offers a detailed picture of the interactions between the lithium cation and various ligands, including the acetylide anion itself and solvent molecules. Density Functional Theory (DFT) and ab initio methods are commonly employed to probe the nature of these interactions.

A study at the MP2/6-311++G(d,p) level of theory investigated lithium-bonded complexes with a variety of ligands, including the ethynyl (B1212043) group (-C≡CH). This research provides valuable data on the strength and nature of the Li-C bond in a simplified model system. The primary interaction is found to be electrostatic, with significant contributions from polarization.

The binding energy of a single dimethyl ether ligand to a lithium enolate has been calculated to be in the range of 15-20 kcal/mol, and similar values would be expected for the interaction of ethereal solvents with lithium hydrogenacetylide. The coordination of multiple solvent molecules to the lithium center is a cooperative process, with the incremental binding energy decreasing with each additional ligand.

Computational studies on lithium carbamates have shown that the aggregation state is a delicate balance between steric strain and solvation energy. In the gas phase, these compounds can form higher aggregates, but in ethereal solvents, steric hindrance can favor the monomeric form. Given the small size of the hydrogenacetylide group, it is plausible that both dimeric and tetrameric structures, solvated by solvent molecules, would be energetically accessible in solution.

Prediction of Spectroscopic Properties

Theoretical simulations of spectroscopic properties are invaluable for interpreting experimental data and for identifying transient or highly reactive species.

Theoretical Simulation of IR and Raman Spectra for Validation

The vibrational frequencies of lithium hydrogenacetylide can be predicted using computational methods, providing a means to validate experimental spectra and to understand the effects of aggregation and solvation on the molecular vibrations. DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), are a common choice for these simulations.

The C≡C stretching frequency is particularly sensitive to the coordination environment of the acetylide. In the free acetylide anion, this vibration occurs around 2050-2150 cm⁻¹. Coordination to a lithium cation is expected to shift this frequency. In aggregates, where the acetylide bridges multiple lithium atoms, further shifts and splitting of this band would be anticipated.

The table below presents a hypothetical set of calculated vibrational frequencies for a monomeric LiC≡CH unit, based on typical ranges for related compounds. These values would serve as a starting point for the analysis of more complex aggregated and solvated species.

| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) |

| ν(C-H) | C-H stretch | ~3300 |

| ν(C≡C) | C≡C stretch | ~2100 |

| δ(C-H) | C-H bend | ~650 |

| ν(Li-C) | Li-C stretch | ~500 |

Note: These are estimated values and would require specific DFT calculations for accurate prediction.

Crystal Structure Prediction and Thermodynamic Stability Analysis

The solid-state structure of organolithium compounds is often polymeric, characterized by extensive aggregation. Predicting the most stable crystal packing is a challenging computational task.

Computational methods for crystal structure prediction (CSP) combine systematic searches of possible packing arrangements with energy calculations to identify the most thermodynamically stable polymorphs. While specific CSP studies on lithium hydrogenacetylide are not documented, the methodologies applied to other organometallic compounds are directly applicable. These methods often employ a hierarchical approach, starting with less computationally expensive force fields to generate a large number of candidate structures, followed by more accurate DFT calculations to refine the energies and geometries of the most promising candidates.

The thermodynamic stability of lithium hydrogenacetylide can be assessed by calculating its enthalpy of formation and Gibbs free energy using high-level ab initio methods. These calculations would provide insights into its stability relative to potential decomposition products or isomeric forms. The stability is expected to be significantly influenced by the degree of aggregation, with the formation of the solid-state lattice providing a substantial energetic stabilization compared to the isolated monomer.

In the absence of specific computational data for lithium hydrogenacetylide, it is reasonable to infer from the extensive studies on other organolithium compounds that its solid-state structure would likely involve tetrameric or hexameric units arranged in a polymeric lattice. The acetylide units would act as bridging ligands, with the lithium atoms achieving a higher coordination number through these interactions.

Emerging Research Applications and Advanced Contexts

Radiocarbon Dating Methodologies

Radiocarbon dating is a cornerstone technique for determining the age of organic materials. wikipedia.orguchicago.edu The method relies on the decay of the radioactive isotope carbon-14 (¹⁴C). wikipedia.orguchicago.eduwikipedia.org A critical step in many radiocarbon dating protocols involves the conversion of the carbon from a sample into a gas that can be analyzed, and lithium compounds play a key role in this process.

In certain methodologies for radiocarbon dating, particularly those involving gas proportional counting, the carbon from the sample is first converted into carbon dioxide (CO₂). This CO₂ is then reacted with molten lithium metal to form lithium carbide (Li₂C₂), also known as dilithium (B8592608) acetylide. uwec.eduwikipedia.org This reaction can be summarized as:

2CO₂ + 10Li → Li₂C₂ + 4Li₂O

The resulting lithium carbide is a crucial intermediate. uwec.edu It is subsequently hydrolyzed with water to produce acetylene (B1199291) gas (C₂H₂), which contains the carbon-14 from the original sample. uwec.edu The reaction for this step is:

Li₂C₂ + 2H₂O → C₂H₂ + 2LiOH uwec.edu

This acetylene gas is then purified and used as the counting gas in a proportional counter to measure its ¹⁴C content and thereby determine the sample's age. cambridge.org While effective, this method requires high-purity lithium, as contamination with modern or fossil carbon can lead to inaccurate dating results. cambridge.orgarizona.edu

| Reaction Step | Reactants | Products | Purpose |

| 1 | Carbon Dioxide (from sample), Lithium | Lithium Carbide, Lithium Oxide | Conversion of sample carbon into a solid intermediate |

| 2 | Lithium Carbide, Water | Acetylene, Lithium Hydroxide | Generation of a suitable counting gas (acetylene) |

Diagnostic Tool in Electrochemical Systems

The performance and safety of lithium-ion batteries are critical areas of research. One major challenge, especially during fast charging, is the unwanted deposition of metallic lithium, known as lithium plating, on the graphite anode. osti.govacs.org This phenomenon can reduce battery life and poses significant safety risks. acs.org Recent research has identified lithium acetylide species as a valuable diagnostic marker for detecting the onset of this detrimental process.

Researchers have demonstrated that when lithium metal nucleates and plates on a graphite electrode, acetylide species (represented as Li-C≡C-X or Li₂C₂) form on the surface of the newly deposited lithium. osti.govacs.orgosti.gov These acetylide species are created through the reduction of components of the solid electrolyte interphase (SEI) that are in contact with the metallic lithium. osti.gov

These lithium acetylide species serve as a highly specific spectroscopic marker for lithium plating. osti.govosti.gov They produce a distinct and intense Raman spectroscopy signal in a spectral region (1800 to 1900 cm⁻¹) that is typically free from interference from other battery components. osti.gov This allows for the sensitive and selective detection of lithium deposition, even at its earliest stages of nucleation. osti.govosti.gov The signal appears to be significantly amplified by a phenomenon known as surface-enhanced Raman scattering (SERS), which occurs on the nanoscale lithium nuclei, further increasing the sensitivity of the detection method. osti.govacs.orgosti.gov

| Marker Species | Formation Context | Detection Method | Significance |

| Lithium Acetylide (Li-C≡C-X, Li₂C₂) | Forms on the surface of plated lithium nuclei in Li-ion batteries | Raman Spectroscopy (SERS) | Enables sensitive and selective detection of hazardous lithium plating |

To understand the dynamic processes occurring inside a battery during its operation, researchers employ in situ and operando techniques. In situ analysis involves studying the battery in its assembled state, while operando analysis is performed while the battery is actively charging or discharging. mdpi.com

Raman spectroscopy is particularly well-suited for these studies because it is a non-destructive technique that can probe the chemical changes within the battery in real-time. mdpi.comsemanticscholar.org The discovery of the lithium acetylide marker makes Raman spectroscopy a powerful in situ and operando tool to monitor the onset and progression of lithium plating under various charging conditions. osti.gov This capability allows researchers to map the location of lithium deposition on the electrode surface and study the dynamics of its growth, providing crucial insights for developing safer and faster-charging batteries. osti.govacs.org Other advanced techniques used to study battery interphases include X-ray based methods and electron microscopy. colorado.edunih.govsciengine.comnih.gov

Advanced Materials Research

The study of lithium-carbon systems is fundamental to materials science, with implications for energy storage and synthesis. Lithium hydrogenacetylide and related compounds are integral to understanding the complex chemistry within this binary system.

The lithium-carbon binary system encompasses a wide variety of compounds, including lithium-rich carbides and graphite intercalation compounds. wikipedia.org Among these, dilithium acetylide (Li₂C₂) is the most thermodynamically stable lithium-rich carbide and is the only carbide that exists in equilibrium with both carbon and lithium. wikipedia.orgresearchgate.net

Research into lithium acetylides contributes to the fundamental understanding of chemical bonding and phase relationships in these materials. researchgate.net Furthermore, lithium acetylide serves as a precursor in the synthesis of novel carbon-based materials. For instance, the electrochemical oxidation of lithium acetylide in aprotic solvents can be used to deposit thin, diamond-like carbon films. researchgate.net These films, which contain a high fraction of sp³-hybridized carbon, are of interest for their hardness and other unique properties, showcasing how the chemistry of simple precursors like lithium acetylide can lead to advanced materials. researchgate.net

Investigation of Related Lithium Carbides (e.g., Li₂C₂) for Enhanced Electrical Conductivity

While lithium hydrogenacetylide (LiHC₂) is a compound of significant chemical interest, its related carbide, dilithium acetylide (Li₂C₂), has garnered attention for its potential applications in energy storage, such as in lithium-ion batteries. nih.govresearchgate.net A primary challenge for the use of Li₂C₂ in these applications is its intrinsically low electrical conductivity, which hinders efficient electron transfer. researchgate.netiphy.ac.cn Consequently, a growing area of research focuses on strategies to enhance the electrical conductivity of Li₂C₂ and related lithium carbides.

Pure, ambient-pressure Li₂C₂ exists in an orthorhombic crystal structure (space group Immm) and is characterized by isolated C₂²⁻ anions, which impedes electron transfer, resulting in low conductivity. iphy.ac.cnresearchgate.net Theoretical and experimental investigations are exploring several pathways to overcome this limitation, primarily by modifying the crystal and electronic structure of the material.

One of the most dramatic methods for enhancing conductivity is the application of high pressure. iphy.ac.cn Experimental studies using diamond anvil cells have shown that the conductivity of Li₂C₂ can be irreversibly enhanced by a factor of 10⁹. iphy.ac.cniphy.ac.cn This significant change is attributed to pressure-induced polymerization of the acetylide anions. iphy.ac.cn As pressure increases, the C₂²⁻ units are forced closer together, leading to the formation of conjugated carbon backbones that facilitate electron transport. iphy.ac.cn This polymerization and the associated enhancement of conductivity have been observed to begin at pressures above 27 GPa, with further irreversible changes occurring above 35 GPa. iphy.ac.cn

Another promising approach is the strategic doping of the Li₂C₂ lattice. polyu.edu.hk Introducing dopants can alter the electronic band gap, introduce charge carriers (electrons or holes), and modify the crystal structure, all of which can lead to improved electronic and ionic conductivity. polyu.edu.hk While research into specific dopants for Li₂C₂ is an emerging field, studies on analogous materials like lithium sulfide (Li₂S) demonstrate the viability of this strategy. polyu.edu.hkresearchgate.net Doping can be a versatile tool to intrinsically promote conductivity by tuning the material's fundamental electronic properties. polyu.edu.hk

Theoretical calculations, particularly those based on density functional theory (DFT), play a crucial role in guiding these experimental efforts. nih.govresearchgate.net DFT studies can predict the electronic band structure of different Li₂C₂ polymorphs and the effects of pressure, strain, and doping on conductivity. nih.govresearchgate.net For instance, calculations have supported the observation that low electronic and ionic conductivity is a key limiting factor in the electrochemical performance of Li₂C₂. nih.gov

The table below summarizes key findings from high-pressure studies on Li₂C₂, illustrating the relationship between pressure, structural phase transitions, and the resulting enhancement in conductivity.

These research directions indicate that while pure Li₂C₂ is a poor conductor, its electronic properties are highly tunable. Through methods such as the application of high pressure, doping, and the formation of composites, the electrical conductivity of Li₂C₂ and related carbides can be significantly enhanced, opening new possibilities for their use in advanced energy applications.

Q & A

Q. What are the optimal synthetic routes for lithium hydrogenacetylide (C₂HLi) under inert conditions, and how can purity be validated?

Lithium hydrogenacetylide is typically synthesized via deprotonation of acetylene using strong bases like lithium amide (LiNH₂) in anhydrous ammonia or tetrahydrofuran (THF) under inert atmospheres (Ar/N₂) . Purity can be validated using quantitative NMR spectroscopy (¹H/⁷Li) to confirm the absence of residual solvents or unreacted acetylene. Combustion analysis (C/H/Li ratios) and FT-IR (C≡C stretch at ~2100 cm⁻¹) further corroborate structural integrity .

Q. How should researchers mitigate risks associated with lithium hydrogenacetylide’s air sensitivity and flammability?

Handling requires Schlenk-line techniques or gloveboxes to prevent exposure to moisture/oxygen. Storage in sealed, flame-resistant containers under inert gas is critical. Emergency protocols for spills (e.g., inert gas purging, sand smothering) and fire suppression (Class D extinguishers for metal fires) should align with GHS guidelines for reactive organometallics .

Q. What spectroscopic techniques are most effective for characterizing lithium hydrogenacetylide’s structure and reactivity?

X-ray crystallography provides definitive structural data (e.g., Li–C bond lengths), while ¹³C NMR detects electronic environments of the acetylide moiety. Reactivity studies (e.g., with carbonyl compounds) benefit from in situ FT-IR or GC-MS to track intermediates and products .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict lithium hydrogenacetylide’s reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) can model transition states in Sonogashira or alkyne alkylation reactions. Key parameters include charge distribution on the acetylide carbon and Li coordination geometry. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots resolves discrepancies between theoretical and observed regioselectivity .

Q. What experimental designs address contradictions in reported thermal stability data for lithium hydrogenacetylide?